5-Ethylpiperidin-2-one
CAS No.: 51206-36-1
Cat. No.: VC7977582
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51206-36-1 |
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Molecular Formula | C7H13NO |
Molecular Weight | 127.18 g/mol |
IUPAC Name | 5-ethylpiperidin-2-one |
Standard InChI | InChI=1S/C7H13NO/c1-2-6-3-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) |
Standard InChI Key | BPIZRWVWYUPAQQ-UHFFFAOYSA-N |
SMILES | CCC1CCC(=O)NC1 |
Canonical SMILES | CCC1CCC(=O)NC1 |
Introduction
Key Findings
5-Ethylpiperidin-2-one is a six-membered lactam featuring a ketone group at position 2 and an ethyl substituent at position 5 of the piperidine ring. This compound serves as a critical intermediate in organic synthesis, particularly for pharmaceuticals and bioactive alkaloids. Its derivatives exhibit notable biological activities, including anti-inflammatory and central nervous system (CNS) modulation. This review synthesizes structural, synthetic, and application data from diverse sources, emphasizing authoritative research findings.
Chemical Identity and Structural Properties
5-Ethylpiperidin-2-one (IUPAC: 5-ethylpiperidin-2-one) belongs to the piperidinone family, characterized by a cyclic amide structure. Key properties include:
Table 1: Physicochemical Properties of 5-Ethylpiperidin-2-one and Related Derivatives
Structural Insights:
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The ethyl group at position 5 introduces stereochemical complexity. For example, (5R)-1-amino-5-ethylpiperidin-2-one ( ) has a chiral center at C5, confirmed via X-ray crystallography in related compounds .
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Substituents like allyl or amino groups at position 1 modulate reactivity and biological activity .
Synthesis and Stereochemical Control
Key Synthetic Routes
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Cyclocondensation Reactions:
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Reductive Amination:
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Grignard Additions:
Stereochemical Outcomes
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Dynamic Kinetic Resolution: Cyclocondensation of racemic δ-oxoesters with (R)-phenylglycinol yields diastereomeric ratios up to 9:1, favoring the cis-configured product .
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Catalytic Asymmetric Synthesis: Chiral catalysts like modified Grubbs catalysts enable enantioselective ring-closing metathesis, critical for quinolizidine alkaloid synthesis .
Biological and Pharmacological Applications
Anti-Inflammatory Activity
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MAK01 Derivative: A pivalate-based Michael adduct of 5-ethylpiperidin-2-one exhibits COX-2 selectivity (IC₅₀ = 130 μg/mL) and 5-LOX inhibition (IC₅₀ = 105 μg/mL), outperforming zileuton in preclinical models .
CNS-Targeted Therapeutics
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5-HT₁A Agonists: Aminopyrimidine derivatives (e.g., 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine) show moderate 5-HT₁A binding (Ki = 120 nM) and improved metabolic stability via logD optimization .
Alkaloid Synthesis
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Haliclona Alkaloids: 5-Ethylpiperidin-2-one intermediates enable enantioselective synthesis of haliclorensin C and halitulin, marine natural products with antitumor activity .
Parameter | Value | Source |
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Flash Point | 148.8°C | |
Autoignition Temperature | Not reported | — |
Hazard Statements | Irritant (skin/eyes) |
Recommendations:
Future Directions
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Stereoselective Functionalization: Developing catalytic methods for C5-ethyl retention during C3/C4 derivatization.
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Drug Delivery Systems: Exploring 5-ethylpiperidin-2-one as a prodrug scaffold for CNS penetration.
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Green Chemistry: Transitioning TiCl₄-mediated syntheses to Lewis acid-free protocols .
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